molecular formula C16H13ClN2O2S B2569488 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-22-8

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2569488
CAS No.: 422527-22-8
M. Wt: 332.8
InChI Key: DXQVTPKBUQTETD-UHFFFAOYSA-N
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Description

6-Chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic small molecule based on the versatile quinazolinone scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . Quinazolinones are nitrogen-containing heterocyclic compounds that consist of a benzene ring fused to a pyrimidine ring, and they serve as the core structure for more than 150 naturally occurring alkaloids . This specific derivative features a chlorine atom at the 6-position and a 2-methoxybenzyl group at the N3 position, which may influence its physicochemical properties and biological interactions. The quinazolinone core is a well-documented pharmacophore with a broad spectrum of documented research applications, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities . Recent studies have also highlighted the potential of quinazolin-4-one derivatives as non-covalent inhibitors of viral proteases, such as SARS-CoV-2 M pro , indicating their value in antiviral research . Furthermore, novel 2-(amino)quinazolin-4(3H)-one analogs have shown promising sub-micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the scaffold's potential in addressing antibiotic resistance . Researchers are exploring this class of compounds for their ability to interact with various enzymatic targets, including protein kinases and dihydrofolate reductase . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to conduct their own assays to determine the specific activity and applicability of this compound for their projects.

Properties

CAS No.

422527-22-8

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8

IUPAC Name

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

DXQVTPKBUQTETD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with 2-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic structure and functional groups:

  • Sulfanylidene Group : Susceptible to hydrolysis under acidic or basic conditions, potentially regenerating the mercaptoquinazolinone .

  • Benzyl Substituent : The 2-methoxyphenyl group may participate in electrophilic substitution reactions (e.g., nitration or acetylation).

  • Quinazolinone Core : Electron-deficient aromatic system may undergo nucleophilic aromatic substitution or electrophilic attack .

Key Reaction Pathways

  • Hydrolysis of Sulfanylidene
    C=S+H2OC=O+H2S\text{C=S} + \text{H}_2\text{O} \rightarrow \text{C=O} + \text{H}_2\text{S}
    This converts the sulfanylidene group to a ketone, altering the compound’s reactivity .

  • Substitution on the Benzyl Group
    The methoxy group on the benzyl ring may direct electrophilic substitution to specific positions (e.g., para to the methoxy group).

Chemical Transformations

The compound can undergo various transformations to generate derivatives:

Transformation Reagent Product
Oxidation of SulfanylideneH₂O₂ or OzoneQuinazolin-4-one (ketone form)
Alkylation of MercaptoAlkyl halidesAlkylthioquinazolinones
Electrophilic SubstitutionNitric acidNitro-substituted benzyl derivatives

Stability and Reactivity

  • Thermal Stability : The sulfanylidene group may decompose under high temperatures, requiring controlled reaction conditions.

  • Chemical Stability :

    • Acidic Conditions : Potential hydrolysis of the sulfanylidene group.

    • Basic Conditions : May promote nucleophilic attack on the quinazolinone core .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation of appropriate precursors under controlled conditions. The characterization of the compound can be performed using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Comparison Drug
Staphylococcus aureus15Ampicillin
Escherichia coli12Ciprofloxacin
Pseudomonas aeruginosa14Gentamicin

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vivo studies using carrageenan-induced paw edema models in rats indicated that it significantly reduces inflammation, suggesting its utility in treating inflammatory diseases .

Cancer Therapy

Quinazolinone derivatives, including this compound, have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that these compounds may target specific pathways involved in cancer progression .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazolinone derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on synthesized quinazolinone derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Effects : In a controlled trial, the compound exhibited a reduction in inflammatory markers in treated subjects compared to controls, suggesting its potential role in managing inflammatory conditions .
  • Cancer Cell Studies : Laboratory experiments showed that the compound could inhibit the proliferation of specific cancer cell lines, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Thione/Sulfanyl Group Molecular Formula
6-Chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one 2-Methoxyphenylmethyl Cl Sulfanylidene (S=) C₁₆H₁₂ClN₂O₂S
6-Chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one Diethylaminoethyl Cl Sulfanylidene (S=) C₁₄H₁₇ClN₄OS
6-Bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one Phenyl Br Sulfanylidene (S=) C₁₃H₈BrN₂OS
3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one Allyl Cl Mercapto (SH) C₁₁H₉ClN₂OS
2-((2,4-Dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)acetamide (7c) 2,4-Dichlorophenoxymethyl - Acetamide C₁₇H₁₂Cl₃N₃O₃

Key Observations :

  • Position 3: The 2-methoxyphenylmethyl group in the target compound contrasts with electron-withdrawing substituents (e.g., dichlorophenoxymethyl in 7c ) or aliphatic chains (e.g., diethylaminoethyl ). These differences influence steric bulk and electronic properties.
  • Thione vs.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Melting Point (°C) Yield (%) IR (cm⁻¹) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm)
Target Compound (Theoretical) N/A N/A ~1680 (C=O), ~1250 (C=S) ~5.14 (CH₂O), ~7.0–7.9 (aromatic)
2-((2-Chlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)acetamide (7b) 172–174 78 3200 (NH), 1725 (C=O), 1680 (C=O) 4.27 (CH₂Cl), 5.16 (CH₂O), 7.02–7.99 (aromatic)
3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one 221–223 71 3423 (OH), 1687 (C=O), 1612 (C=N) 5.14 (CH₂O), 6.96–7.86 (aromatic)
6-Iodo-3-phenyl-3H-quinazolin-4-one (6c) 229–234 60 N/A 4.13 (NH₂), 7.04–7.93 (aromatic)

Key Observations :

  • Melting Points : Electron-withdrawing substituents (e.g., Cl in 7b) correlate with higher melting points compared to aliphatic derivatives .
  • IR Spectra : The acetamide group in 7b shows distinct C=O stretches at 1725 cm⁻¹, absent in thione derivatives .

Biological Activity

6-Chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClN2OSC_{16}H_{15}ClN_2OS, with a molecular weight of approximately 316.82 g/mol. Its structure features a quinazolinone core substituted with a chloro group and a methoxyphenylmethyl moiety, contributing to its unique biological profile.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating potent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The following table summarizes the cytotoxic effects observed in related studies:

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912
6-chloro derivativeMCF-711.94

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism by which quinazolinone derivatives exert their cytotoxic effects often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and repair. Inhibition of these enzymes can lead to 'thymineless cell death', particularly in rapidly dividing cancer cells .

Additionally, some studies indicate that quinazolinone derivatives may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), further contributing to their potential as therapeutic agents against cancer and inflammatory diseases .

Antimicrobial Activity

Beyond anticancer properties, some quinazolinone derivatives have shown promising antimicrobial activity against both bacterial and fungal species. The presence of functional groups like chloro or hydroxy has been linked to enhanced antimicrobial efficacy . For example, certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in vitro.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazolinone derivatives, including those structurally related to this compound. The study highlighted the compound's ability to inhibit cancer cell growth effectively while maintaining a favorable safety profile in preliminary toxicity assessments .

Q & A

Synthesis & Optimization

Basic Q1: What are the common synthetic routes for 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, and how are intermediates validated? Methodological Answer: A typical synthesis involves cyclization of substituted benzaldehyde derivatives with thioacetamide or methyl thioacetate under alkaline conditions. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation or alkylation (e.g., using dimethyl sulfate) to introduce the 2-methoxyphenylmethyl group . Validation includes melting point analysis, TLC, and 1H^1H-NMR to confirm intermediate purity.

Advanced Q1: How can researchers optimize reaction conditions to mitigate by-products during alkylation? Methodological Answer: By-products often arise from incomplete alkylation or over-reaction. Optimization strategies include:

  • Temperature control : Maintain 0–5°C during alkylation (e.g., using dimethyl sulfate) to reduce side reactions .
  • Solvent selection : Use ethanol/chloroform (75:25) mixtures for recrystallization to improve yield and purity .
  • Stoichiometric ratios : Limit alkylating agents to 1:1 molar equivalents to prevent polysubstitution.

Structural Characterization

Basic Q2: Which crystallographic techniques are most reliable for resolving the molecular structure of this compound? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly for handling high-resolution data or twinned crystals. Key parameters include:

ParameterExample Values from SC-XRD Studies
Space groupMonoclinic P21/cP2_1/c
RR-factor0.037–0.052
Mean C–C bond length1.40–1.43 Å

Advanced Q2: How can researchers address discrepancies in reported bond lengths or angles across studies? Methodological Answer: Discrepancies may arise from temperature (e.g., 100 K vs. room temperature) or data quality. Solutions include:

  • Validation via DFT calculations : Compare experimental data with theoretical bond lengths/angles.
  • Multi-method analysis : Cross-validate using 13C^{13}\text{C}-NMR crystallography or Hirshfeld surface analysis .

Pharmacological Profiling

Basic Q3: What in vitro assays are suitable for initial biological activity screening? Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging or FRAP tests, as used for structurally similar quinazolinones (e.g., IC50_{50} values compared to ascorbic acid controls) .
  • Enzyme inhibition : Target-specific assays (e.g., acetylcholinesterase for neuroactive compounds).

Advanced Q3: How can structure-activity relationship (SAR) studies guide functional group modifications? Methodological Answer:

  • Substitution at C-3 : The 2-methoxyphenylmethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Sulfanylidene moiety : Replace with sulfonyl or sulfonamide groups to modulate redox activity .

Environmental Behavior

Basic Q4: What methodologies assess the sorption-desorption behavior of this compound in soil? Methodological Answer: Batch equilibration with Freundlich isotherm modeling is standard. For example, imidacloprid analogs are tested at varying soil pH and organic matter content to determine KfK_f (sorption coefficient) .

Advanced Q4: How can researchers design studies to resolve contradictions in environmental half-life data? Methodological Answer:

  • Controlled variables : Isolate factors like soil microbiota activity or UV exposure.
  • Isotopic labeling : Use 14C^{14}\text{C}-labeled analogs to track degradation pathways .

Intermolecular Interactions

Basic Q5: What role do hydrogen bonds play in the crystal packing of this compound? Methodological Answer: Graph set analysis (e.g., Etter’s rules) reveals motifs like N–HO\text{N–H}\cdots\text{O} or C–Hπ\text{C–H}\cdots\pi interactions. For example, the sulfanylidene group often forms SH\text{S}\cdots\text{H} hydrogen bonds, stabilizing the lattice .

Advanced Q5: How can computational tools predict polymorphic forms based on hydrogen-bonding patterns? Methodological Answer: Software like Mercury (CCDC) or CrystalPredictor uses lattice energy minimization to simulate packing diagrams. Input experimental torsion angles (e.g., C19–C18–H18 = 113.2°) to refine predictions .

Data Contradiction Analysis

Advanced Q6: How should researchers address conflicting biological activity data across analogs? Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., cell line, assay protocol).
  • Proteomics profiling : Identify off-target interactions using affinity chromatography or SPR .

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